molecular formula C18H15N3O3 B610368 PZ-II-029 CAS No. 164025-44-9

PZ-II-029

Cat. No.: B610368
CAS No.: 164025-44-9
M. Wt: 321.3 g/mol
InChI Key: CGOOCGJMECBDCB-UHFFFAOYSA-N
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Scientific Research Applications

PZ-II-029 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the effects of allosteric modulation on GABA A receptors.

    Biology: Investigated for its role in modulating neurotransmitter activity and its potential therapeutic effects on neurological disorders.

    Medicine: Explored for its anti-migraine properties and potential use in treating other neurological conditions.

    Industry: Utilized in the development of new pharmacological agents targeting GABA A receptors .

Mechanism of Action

Target of Action

PZ-II-029 is a positive allosteric modulator that selectively binds with high affinity to α6β3γ2 subunits of the GABAA receptor . The GABAA receptor is an ionotropic receptor and ligand-gated ion channel which mediates inhibitory neurotransmission in the central nervous system.

Biochemical Pathways

The primary pathway affected by this compound is the GABAergic system . By enhancing the function of GABAA receptors, this compound increases the inhibitory effects of GABA in the brain. This can lead to a decrease in neuronal excitability and an overall calming effect .

Result of Action

This compound has been shown to have anti-migraine effects . In a rat migraine model, this compound significantly attenuated the trigeminal cervical complex (TCC) neuronal activation and trigeminal ganglia (TG) calcitonin gene-related peptide immunoreactivity (CGRP-ir) elevation, and dural CGRP depletion induced by capsaicin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PZ-II-029 involves several steps, starting with the preparation of the core pyrazoloquinoline structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

PZ-II-029 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can have different pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PZ-II-029

This compound is unique due to its high affinity and selectivity for α6β3γ2 subunit-containing GABA A receptors. This specificity makes it particularly effective in modulating trigeminal responses, which is not observed with other similar compounds .

Properties

IUPAC Name

7-methoxy-2-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-23-12-5-3-11(4-6-12)21-18(22)15-10-19-16-9-13(24-2)7-8-14(16)17(15)20-21/h3-10,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOOCGJMECBDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=C(C=CC4=C3N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164025-44-9
Record name 164025-44-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do PZ-II-029 and its analogs interact with GABAA receptors differently than benzodiazepines, and what are the potential therapeutic implications of these differences?

A1: this compound and its analogs act as positive allosteric modulators (PAMs) specifically at α6-containing GABAA receptors, particularly those containing the γ2 and δ subunits []. This is in contrast to benzodiazepines, which act as PAMs at a broader range of GABAA receptor subtypes. This selectivity for α6-containing receptors is significant because it may underlie the ability of this compound and its analogs to prevent the ataxic effects of benzodiazepines, as observed in the rotarod test and locomotor activity monitoring in rats [].

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